4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone
Brand Name: Vulcanchem
CAS No.: 898776-67-5
VCID: VC3872776
InChI: InChI=1S/C19H18F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h3-9,12H,1-2,10-11,13H2
SMILES: C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C19H18F3NO
Molecular Weight: 333.3 g/mol

4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone

CAS No.: 898776-67-5

Cat. No.: VC3872776

Molecular Formula: C19H18F3NO

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone - 898776-67-5

Specification

CAS No. 898776-67-5
Molecular Formula C19H18F3NO
Molecular Weight 333.3 g/mol
IUPAC Name [4-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C19H18F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h3-9,12H,1-2,10-11,13H2
Standard InChI Key UUPZRPZSDNQHGA-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Canonical SMILES C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone (systematic IUPAC name: [4-(pyrrolidin-1-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]methanone) features a benzophenone core with two aromatic rings. The 3-position of one benzene ring bears a trifluoromethyl (-CF₃) group, while the 4'-position of the second ring is substituted with a pyrrolidinomethyl moiety (-CH₂C₄H₈N). This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .

PropertyValue/Description
Molecular FormulaC₂₀H₁₈F₃NO
Molecular Weight363.36 g/mol
Key Functional GroupsBenzophenone, -CF₃, pyrrolidine

Synthesis and Optimization

Synthetic Routes

While no documented synthesis exists for this exact compound, analogous benzophenones suggest feasible pathways:

  • Friedel-Crafts Acylation: Reacting 3-trifluoromethylbenzoyl chloride with toluene derivatives under AlCl₃ catalysis forms the benzophenone backbone .

  • Mannich Reaction: Introducing the pyrrolidinomethyl group via a Mannich reaction with pyrrolidine, formaldehyde, and the benzophenone intermediate .

Critical Parameters:

  • Temperature control (80–120°C) to prevent side reactions.

  • Solvent choice (e.g., DMF or THF) to enhance nucleophilicity.

  • Purification via column chromatography or recrystallization for >95% purity .

Industrial Scalability

Large-scale production would require:

  • Continuous-flow reactors to manage exothermic steps.

  • Catalytic recycling to reduce costs (e.g., reusable Lewis acids).

Physicochemical Properties

Spectroscopic Characterization

Data inferred from similar compounds:

TechniqueExpected Findings
¹H NMR- Pyrrolidine protons: δ 1.8–2.2 ppm (multiplet)
- Aromatic protons: δ 7.2–8.1 ppm
¹⁹F NMR-CF₃ signal: δ -62 to -65 ppm
IR SpectroscopyC=O stretch: ~1680 cm⁻¹

Thermal Stability

The trifluoromethyl group enhances thermal stability, with a projected melting point of 140–150°C based on analogs .

Industrial Applications

Polymer Science

Benzophenones serve as photoinitiators in UV-curable resins. The -CF₃ group may reduce oxygen inhibition, improving curing efficiency .

Organic Electronics

Electron-withdrawing -CF₃ groups enhance charge transport in semiconductors. Preliminary simulations suggest a HOMO-LUMO gap of ~4.2 eV .

HazardPrecaution
IrritancyUse PPE (gloves, goggles)
HydrolysisStore under anhydrous conditions
EnvironmentalAvoid aqueous discharge

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
4'-Methyl-3-pyrrolidinomethylbenzophenone -CH₃ instead of -CF₃Lower antimicrobial potency
3,3',5,5'-Tetrakis(trifluoromethyl)biphenyl Biphenyl coreIndustrial photoinitiator

Future Research Directions

  • Synthetic Optimization: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps.

  • In Vivo Toxicology: Assess acute toxicity in rodent models.

  • Material Science: Test as a dielectric layer in OLEDs.

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